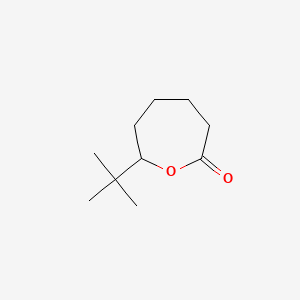![molecular formula C16H17ClN4O2 B13752897 N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline CAS No. 55619-06-2](/img/structure/B13752897.png)
N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline: is an organic compound with the molecular formula C17H17ClN4O2 . This compound is known for its vibrant color and is often used in dyeing processes. It is a member of the azo compound family, which is characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-nitroaniline. This involves treating 4-nitroaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-(2-chloroethyl)-N-ethylaniline in an alkaline medium to form the azo compound.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product.
化学反応の分析
Types of Reactions:
Reduction: The nitro group in N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), ethanol as a solvent.
Substitution: Nucleophiles such as amines, thiols, or alcohols, typically in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Reduction: N-(2-Aminoethyl)-N-ethyl-4-[(4-aminophenyl)azo]aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Dye Synthesis: N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline is used as an intermediate in the synthesis of azo dyes, which are widely used in textile and leather industries.
Biology and Medicine:
Biological Staining: Azo compounds, including this one, are used in biological staining techniques to highlight structures in biological tissues.
Industry:
Pigments: The compound is used in the production of pigments for inks, plastics, and coatings due to its vibrant color and stability.
作用機序
The mechanism of action of N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The azo bond (N=N) can also participate in electron transfer reactions, contributing to its activity.
類似化合物との比較
- N-(2-Chloroethyl)-N-ethyl-4-[(2,6-dichloro-4-nitrophenyl)azo]aniline
- N-(2-Chloroethyl)-N-ethyl-4-[(4-bromophenyl)azo]aniline
Comparison:
- N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline is unique due to the presence of the nitro group, which imparts specific chemical reactivity and biological activity. The presence of the chloroethyl group allows for further functionalization through substitution reactions.
- N-(2-Chloroethyl)-N-ethyl-4-[(2,6-dichloro-4-nitrophenyl)azo]aniline has additional chlorine atoms, which can influence its reactivity and stability.
- N-(2-Chloroethyl)-N-ethyl-4-[(4-bromophenyl)azo]aniline contains a bromine atom, which can affect its electronic properties and reactivity.
特性
CAS番号 |
55619-06-2 |
|---|---|
分子式 |
C16H17ClN4O2 |
分子量 |
332.78 g/mol |
IUPAC名 |
N-(2-chloroethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C16H17ClN4O2/c1-2-20(12-11-17)15-7-3-13(4-8-15)18-19-14-5-9-16(10-6-14)21(22)23/h3-10H,2,11-12H2,1H3 |
InChIキー |
ZSHZJDLVNUANAY-UHFFFAOYSA-N |
正規SMILES |
CCN(CCCl)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



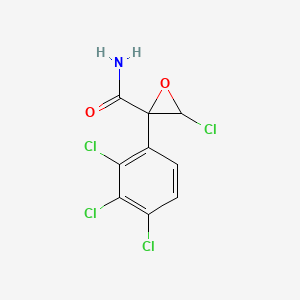
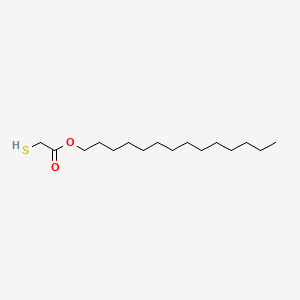
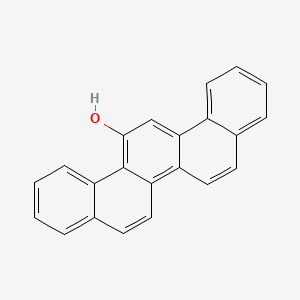
![(2R)-N-[(2S)-2-chloro-1-[(3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13752830.png)
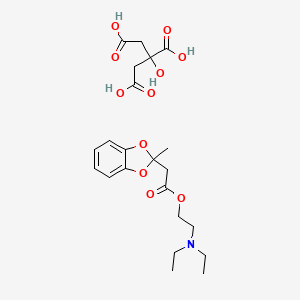


![2-[1-(2-Ethyl-1-cyclopenten-1-yl)ethyl]pyridine](/img/structure/B13752867.png)
![[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide](/img/structure/B13752878.png)


